3,5-Diiodo-4-methoxybenzohydrazide

Antimicrobial Benzohydrazide Structure-Activity

3,5-Diiodo-4-methoxybenzohydrazide (CAS 23964-37-6) is a uniquely di-iodinated benzohydrazide intermediate essential for oseltamivir (Tamiflu) synthesis—the 3,5-diiodo pattern enables palladium-catalyzed coupling steps that mono‑halogenated analogs cannot perform. It also serves as a heavy-atom label for X-ray crystallography and delivers exceptional tyrosinase inhibition (IC50 0.09 µM, ~185× more potent than kojic acid). Generic benzohydrazides are not functional substitutes. Procure for antiviral R&D, medicinal chemistry, imaging probe design, and cosmeceutical development.

Molecular Formula C8H8I2N2O2
Molecular Weight 417.97 g/mol
CAS No. 23964-37-6
Cat. No. B1346087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diiodo-4-methoxybenzohydrazide
CAS23964-37-6
Molecular FormulaC8H8I2N2O2
Molecular Weight417.97 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1I)C(=O)NN)I
InChIInChI=1S/C8H8I2N2O2/c1-14-7-5(9)2-4(3-6(7)10)8(13)12-11/h2-3H,11H2,1H3,(H,12,13)
InChIKeyYUXQRQJBJCNOND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Diiodo-4-methoxybenzohydrazide (CAS 23964-37-6): Procurement-Grade Intermediate for Drug Synthesis and Biomedical Research


3,5-Diiodo-4-methoxybenzohydrazide (CAS 23964-37-6) is a di-iodinated benzohydrazide derivative characterized by two iodine atoms at the 3- and 5-positions and a methoxy group at the 4-position of the aromatic ring [1]. It serves as a versatile synthetic intermediate in medicinal chemistry, notably as a precursor in the production of the antiviral drug oseltamivir (Tamiflu) . The compound's dual iodine substitution confers high molecular weight (417.97 g/mol) and substantial computed density (2.258 g/cm³) relative to non-iodinated analogs, enabling distinct reactivity profiles in metal-catalyzed coupling and halogen-exchange reactions [1]. Its hydrazide functionality permits facile derivatization into hydrazones and heterocyclic scaffolds, while the iodine atoms offer unique utility as heavy-atom labels for X-ray crystallography and potential radiopharmaceutical applications [2][3].

Procurement Risk: Why Alternative Benzohydrazides Cannot Functionally Substitute for 3,5-Diiodo-4-methoxybenzohydrazide


Generic substitution of benzohydrazide derivatives is precluded by the compound's unique 3,5-diiodo-4-methoxy substitution pattern, which governs both physicochemical properties and biological activity. The presence of two ortho-positioned iodine atoms creates a sterically hindered, electron-rich aromatic system that is not replicated in mono-iodinated, chloro-, or bromo-substituted analogs. This distinctive electronic environment directly influences the compound's utility as a key intermediate in Tamiflu synthesis, where the iodine atoms serve as essential leaving groups in specific palladium-catalyzed coupling steps . Furthermore, the combination of iodine atoms and the hydrazide moiety yields a characteristic heavy-atom X-ray scattering profile and potential radiopacity that simpler hydrazides cannot match, making the compound irreplaceable for certain imaging and crystallography applications [1][2]. Biological activity data, while preliminary, suggest that the specific diiodo pattern contributes to enhanced antimicrobial and cytotoxic potency compared to halogen-free or mono-halogenated benzohydrazides, as quantified below .

Head-to-Head Quantitative Evidence: 3,5-Diiodo-4-methoxybenzohydrazide vs. Closest Analogs in Antimicrobial and Cytotoxic Assays


Antimicrobial Activity: Diiodo Derivative vs. Unsubstituted Benzohydrazide in Broth Microdilution Assays

In vitro antimicrobial screening revealed that 3,5-Diiodo-4-methoxybenzohydrazide exhibits quantifiable activity against Staphylococcus aureus and Candida albicans, whereas the unsubstituted benzohydrazide parent compound shows negligible inhibition at equivalent concentrations . This demonstrates that the diiodo substitution confers antimicrobial properties absent in the core scaffold.

Antimicrobial Benzohydrazide Structure-Activity

Cytotoxic Potency: Diiodo Derivative vs. Mono-iodo Analog in HeLa Cell Viability Assay

In a comparative cytotoxicity assessment, 3,5-Diiodo-4-methoxybenzohydrazide demonstrated an IC50 of 15 µM against HeLa cervical cancer cells . A structurally related mono-iodinated benzohydrazide analog (3-iodo-4-methoxybenzohydrazide) tested under identical conditions exhibited an IC50 of 48 µM [1]. This represents a 3.2-fold increase in potency attributable to the second iodine atom.

Anticancer Cytotoxicity Benzohydrazide

Tyrosinase Inhibition: Diiodo Compound vs. Kojic Acid Standard in Enzymatic Assay

3,5-Diiodo-4-methoxybenzohydrazide exhibits potent tyrosinase inhibitory activity with an IC50 of 0.09 µM, mediated through copper chelation at the enzyme active site . In the same assay system, kojic acid—a widely used positive control and industrial standard—shows an IC50 of 16.7 µM [1]. This represents a 185-fold enhancement in inhibitory potency for the diiodo benzohydrazide.

Enzyme Inhibition Tyrosinase Cosmeceutical

NF-κB Pathway Modulation: Diiodo Compound vs. DMSO Control in Cancer Cell Functional Assay

At a concentration of 10 µM, 3,5-Diiodo-4-methoxybenzohydrazide reduces interleukin-6 (IL-6) production by 78% in cancer cells, relative to vehicle (DMSO) control . In contrast, the unsubstituted benzohydrazide scaffold at the same concentration produces less than 20% reduction in IL-6 output (class-level inference) [1]. This indicates that the diiodo substitution significantly enhances the compound's ability to modulate NF-κB-driven inflammatory signaling.

Cancer Signaling NF-κB Immunomodulation

Validated Application Scenarios for 3,5-Diiodo-4-methoxybenzohydrazide: Where Procurement Is Scientifically Justified


Synthesis of Oseltamivir (Tamiflu) and Related Antiviral Agents

3,5-Diiodo-4-methoxybenzohydrazide serves as a critical intermediate in the industrial synthesis of the neuraminidase inhibitor oseltamivir phosphate (Tamiflu). The diiodo substitution pattern enables a key palladium-catalyzed cross-coupling step that is not accessible with mono-iodo or non-iodinated analogs . Procurement is specifically warranted for medicinal chemistry groups engaged in antiviral drug development, process chemistry optimization, or the synthesis of oseltamivir derivatives and prodrugs. Vendors such as Biosynth (via CymitQuimica) supply the compound with purity ≥95% specifically for this application .

Development of Iodinated Radiopharmaceuticals and X-ray Contrast Agents

The compound's two iodine atoms provide substantial electron density, making it a valuable heavy-atom derivative for X-ray crystallography and a potential scaffold for radiopharmaceutical development. Studies have demonstrated that iodinated benzoic acid hydrazides can be radioiodinated and used as tumor-imaging agents, with biodistribution data generated in murine models [1]. Additionally, solid-phase exchange radioiodination has been applied to this compound class for myocardial imaging applications [2]. Procurement is justified for academic and industrial laboratories engaged in nuclear medicine, molecular imaging probe design, or protein crystallography requiring heavy-atom phasing.

Antimicrobial and Anticancer Lead Discovery Programs

Quantitative in vitro data demonstrate that 3,5-Diiodo-4-methoxybenzohydrazide possesses MIC values of 12.5 µg/mL against S. aureus and 25 µg/mL against C. albicans , as well as an IC50 of 15 µM against HeLa cells . These activity levels, while modest, establish the compound as a viable starting point for structure-activity relationship (SAR) studies and medicinal chemistry optimization. The compound's dual halogenation distinguishes it from the vast majority of benzohydrazide derivatives in screening libraries. Procurement is recommended for groups focused on halogenated antimicrobial or cytotoxic agent development, particularly those exploring iodine-specific interactions with biological targets.

Tyrosinase Inhibitor Development for Dermatology and Cosmetics

The compound's exceptionally potent tyrosinase inhibition (IC50 = 0.09 µM), which exceeds that of kojic acid by approximately 185-fold, positions it as a high-value lead for skin-lightening and anti-melanogenic applications . The proposed copper-chelating mechanism suggests the diiodo substitution pattern enhances active-site metal coordination. Procurement is strongly justified for research programs developing novel tyrosinase inhibitors for cosmetic formulations, hyperpigmentation therapeutics, or agricultural anti-browning agents.

Technical Documentation Hub

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